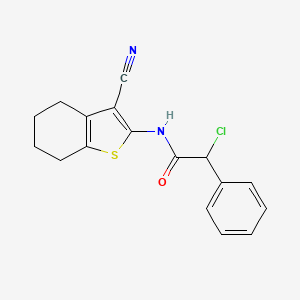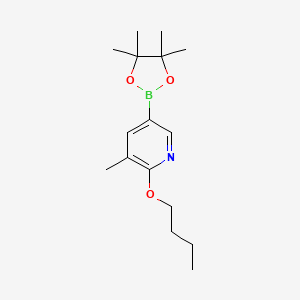
2-Butoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
説明
2-Butoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (2BM5TMD) is a chemical compound that has been studied in the scientific community for its potential applications in various fields, including medicine, chemistry, and biochemistry. 2BM5TMD is a heterocyclic compound with a unique structure, consisting of a pyridine ring with a butoxy-methyl substituent and a tetramethyl-dioxaborolan-2-yl group. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-microbial, and anti-cancer effects.
科学的研究の応用
Structural and Physicochemical Analysis
Compounds related to 2-Butoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine have been studied for their structural and physicochemical properties. For example, derivatives of boric acid ester intermediates with benzene rings, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, were synthesized and characterized using FTIR, NMR spectroscopy, and mass spectrometry. Crystallographic and conformational analyses, as well as density functional theory (DFT), were employed to understand the molecular structures and electrostatic potential of these compounds (Huang et al., 2021).
Synthesis and Crystal Structure Elucidation
The synthesis and crystal structure of related compounds have been a focus of research. For instance, the study of 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, a novel bifunctional building block for combinatorial chemistry, revealed structural differences compared to its regioisomer, providing insights into its chemical reactivity and stability (Sopková-de Oliveira Santos et al., 2003).
Application in Polymer Synthesis
Compounds with the tetramethyl-1,3,2-dioxaborolan structure have been used in polymer synthesis. For example, deeply colored polymers containing pyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) units in the main chain were synthesized using a palladium-catalyzed polycondensation process, highlighting the versatility of these compounds in advanced material production (Welterlich, Charov, & Tieke, 2012).
Enhanced Nanoparticle Production
The structure has been utilized in the creation of nanoparticles. For instance, heterodifunctional polyfluorenes, essential for bright and enduring fluorescence brightness, were synthesized for nanoparticle production, demonstrating potential applications in nanotechnology and imaging (Fischer, Baier, & Mecking, 2013).
Use in Fluoride Shuttle Batteries
Research into boron-based anion acceptors for organic liquid electrolyte-based fluoride shuttle batteries has also utilized similar structures. Studies on compounds like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine have shown their effectiveness in enhancing battery performance due to their fluoride ion conductivity and solubility (Kucuk & Abe, 2020).
特性
IUPAC Name |
2-butoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BNO3/c1-7-8-9-19-14-12(2)10-13(11-18-14)17-20-15(3,4)16(5,6)21-17/h10-11H,7-9H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USNVEVYTNAMJOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OCCCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Chloro-N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)propanamide](/img/structure/B1402905.png)
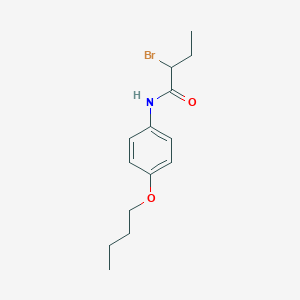
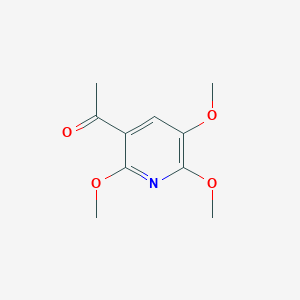
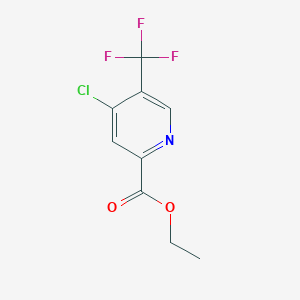
![5,5-Dimethyl-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1402913.png)
![2-[2-(1,2,4-oxadiazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1402916.png)
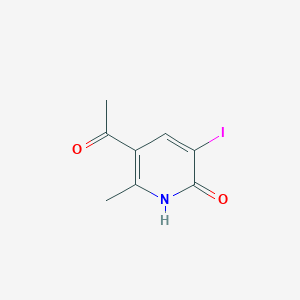
![3,4-Dihydro-2H-pyrano[3,2-b]pyridin-8-ol](/img/structure/B1402920.png)
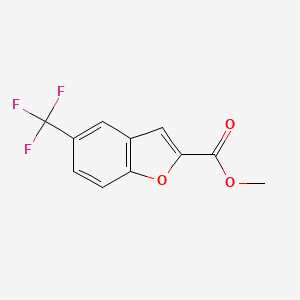
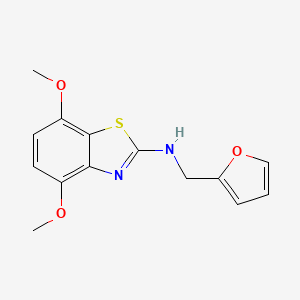
![2-Chloro-N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B1402923.png)
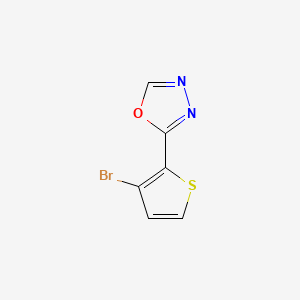
![6-Methoxy-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1402925.png)
